2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-14(2)18(16,17)7-3-4-10-8(5-7)9(6-15)11(12)13-10/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNBTTCUQKBXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of an indole derivative followed by formylation and sulfonamide formation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-chloro-3-carboxy-N,N-dimethyl-1H-indole-5-sulfonamide.
Reduction: 2-chloro-3-hydroxymethyl-N,N-dimethyl-1H-indole-5-sulfonamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the molecular formula C₁₁H₁₁ClN₂O₃S and a molecular weight of approximately 286.74 g/mol. Its unique structure incorporates functional groups that allow for diverse chemical reactivity, including:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to an alcohol.
- Substitution : The chloro group can be substituted with various nucleophiles under basic conditions.
Chemistry
2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.
Biology
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 0.25 µg/mL and 0.50 µg/mL respectively.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
- Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer cells), with an IC50 value of 10.0 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.0 |
Medicine
The compound is under investigation for its therapeutic potential, particularly as a lead compound in drug development targeting microbial infections and cancer therapies.
Antimicrobial Efficacy
A study assessed the efficacy of this compound against various bacterial strains. Results demonstrated significant bactericidal effects, reducing biofilm formation in Staphylococcus epidermidis at concentrations as low as 31.1 µg/mL.
Cancer Cell Apoptosis
In another investigation, the compound was tested on several cancer cell lines, revealing that it could enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations around 2.5 µM.
Mechanism of Action
The mechanism of action of 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
*Calculated based on formula C₁₁H₁₂ClN₂O₃S.
Key Observations:
Formyl Group : The 3-formyl group is shared with , but the absence of a 2-chloro substituent in may result in higher electron density at the indole core, altering its reactivity in nucleophilic additions.
Sulfonamide vs. Carboxamide : Carboxamide derivatives (e.g., ) lack the sulfonamide’s strong hydrogen-bonding capacity, which could diminish binding affinity in biological targets reliant on polar interactions.
Saturation Effects : The dihydroindole in reduces aromatic conjugation, likely decreasing planarity and altering solubility or membrane permeability.
Physicochemical and Pharmacological Comparisons
- Solubility : The N,N-dimethyl sulfonamide group in the target compound enhances water solubility compared to alkylated carboxamides (e.g., ). However, the hydrochloride salt in offers superior aqueous solubility.
- Reactivity : The 2-chloro substituent in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the tert-butyl group in is inert under such conditions.
- Biological Activity: Compounds with dimethylamino groups (e.g., ) exhibit enhanced binding to serotonin receptors due to ionic interactions, whereas the formyl group in the target compound could serve as a warhead for covalent inhibition.
Biological Activity
2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a synthetic compound notable for its unique structure, which combines an indole framework with both chloro and formyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is , with a molecular weight of approximately 286.74 g/mol. The presence of the sulfonamide group enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonamide moiety may enhance the compound's solubility and facilitate interactions with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer cells). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated that the compound exhibited bactericidal effects, significantly reducing biofilm formation in Staphylococcus epidermidis at concentrations as low as 31.1 µg/mL .
- Cancer Cell Apoptosis : In a separate investigation, the compound was tested on various cancer cell lines, revealing that it could significantly enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations around 2.5 µM .
Q & A
Q. Addressing discrepancies in biological activity data across studies
- Answer:
- Statistical Analysis: Apply ANOVA or t-tests to compare IC50 values, accounting for assay variability (e.g., cell line differences) .
- Meta-Analysis: Aggregate data from multiple studies to identify trends in potency vs. substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
